Product packaging for Dianemycin(Cat. No.:CAS No. 35865-33-9)

Dianemycin

Cat. No.: B1235674
CAS No.: 35865-33-9
M. Wt: 867.1 g/mol
InChI Key: FELYAZAWTURXNF-KWJIWYEDSA-N
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Description

Context within Natural Product Chemistry and Polyether Ionophores

Natural product chemistry is a discipline focused on the discovery, isolation, structure elucidation, and synthesis of secondary metabolites produced by living organisms. Dianemycin, as a microbial secondary metabolite from Streptomyces nanchangensis, fits squarely within this field. glpbio.comcaymanchem.com Polyether ionophores represent a significant subgroup of natural products, recognized for their distinct structural motifs and their capacity to facilitate cation transport. nih.govmdpi.com Research in this area explores the biosynthetic pathways of these complex molecules, their chemical properties, and their interactions with biological systems. This compound serves as a key example within this class, contributing to the broader understanding of polyether ionophore chemistry and function.

Historical Perspective of Discovery and Early Characterization

This compound was first reported in 1969 by Hamill et al., who isolated it as a polyether antibiotic from a strain of Streptomyces species. jst.go.jpkoreascience.kr Early characterization efforts focused on determining its chemical structure and understanding its biological effects, particularly its influence on ion transport. The structure of this compound was later elucidated through techniques such as X-ray diffraction in the early 1970s. nih.govabu.edu.ng This early work established this compound as a member of the group of antibiotics affecting ion transport and laid the foundation for subsequent research into its mechanism of action and potential applications. The compound was named after Diane Johnson, a co-author on an earlier paper that described the effects of nigericin (B1684572) and this compound on mitochondrial respiration. the-scientist.com

Nomenclature and Related Compounds in Scientific Literature

This compound is also known by the synonym Nanchangmycin (B609417), particularly when produced by Streptomyces nanchangensis. glpbio.comcaymanchem.commedchemexpress.commedchemexpress.com This dual nomenclature is present in scientific literature. This compound belongs to a larger family of polyether ionophores, and its structure shares similarities with other compounds in this class. Related compounds have been identified and characterized, often through studies of producing organisms or through structural modifications. For instance, leuseramycin, isolated from Streptomyces hygroscopicus, is structurally related to this compound, differing by a methyl group in place of a hydroxymethyl group at a specific position. doi.org Another related compound, CP-60,993 (19-epi-dianemycin), differs from this compound only in the stereochemistry at position 19. nih.govoup.com Studies on these related compounds contribute to a deeper understanding of the structure-activity relationships within the this compound family and the broader class of polyether ionophores. doi.orgdoi.org

Research findings related to this compound's biological activities in academic settings include its inhibition of gram-positive bacteria and its antiviral activity against viruses like Zika virus and Dengue virus by blocking viral entry into cells. glpbio.comcaymanchem.commedchemexpress.commedchemexpress.com Studies have also investigated its potential as an anti-inflammatory agent in animal models. koreascience.kr Furthermore, research has explored its activity against drug-resistant strains of malaria and its potential effects on Plasmodium falciparum glutathione (B108866) S-transferase. glpbio.comjppres.com

Here is a summary of some research findings related to this compound:

ActivityDescriptionReferences
Antibacterial ActivityInhibits gram-positive bacteria. glpbio.commedchemexpress.commedchemexpress.com Active against some anaerobes. nih.gov nih.govglpbio.commedchemexpress.commedchemexpress.com
Antiviral ActivityBroad spectrum antiviral against Zika virus and Dengue virus by blocking entry into various cell types. glpbio.comcaymanchem.commedchemexpress.commedchemexpress.com glpbio.comcaymanchem.commedchemexpress.commedchemexpress.com
Antiparasitic ActivityActive against drug-resistant strains of malaria. glpbio.com Potential effect on Plasmodium falciparum glutathione S-transferase. jppres.com glpbio.comjppres.com
Anti-inflammatory ActivityPotent topical anti-inflammatory activity observed in animal models of cutaneous inflammation. koreascience.kr koreascience.kr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H78O14 B1235674 Dianemycin CAS No. 35865-33-9

Properties

IUPAC Name

(E,2S,4R,8S)-8-[(2S,5R,7S,8R,9R)-7-hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H78O14/c1-24(40(50)25(2)18-28(5)43(51)52)17-26(3)41-31(8)34(49)22-45(59-41)16-15-44(11,61-45)38-21-36(56-39-14-13-35(54-12)33(10)55-39)32(9)47(58-38)30(7)20-37(57-47)42-27(4)19-29(6)46(53,23-48)60-42/h17,25-39,41-42,48-49,53H,13-16,18-23H2,1-12H3,(H,51,52)/b24-17+/t25-,26+,27+,28+,29-,30+,31-,32-,33-,34+,35+,36+,37-,38-,39-,41-,42+,44+,45-,46+,47+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELYAZAWTURXNF-KWJIWYEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)C)O)C)OC6CCC(C(O6)C)OC)C)C)(CO)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@]3(O2)[C@@H]([C@H](C[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)/C=C(\C)/C(=O)[C@H](C)C[C@H](C)C(=O)O)C)O)C)O[C@@H]6CC[C@@H]([C@H](O6)C)OC)C)C)(CO)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H78O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501318435
Record name Dianemycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

867.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35865-33-9
Record name Dianemycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35865-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dianemycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Origin and Producing Organisms of Dianemycin

Identification of Primary Microbial Producers (e.g., Streptomyces nanchangensis, Streptomyces hygroscopicus)

Dianemycin is produced by several species of the Streptomyces genus, which are filamentous bacteria known for producing a wide array of bioactive compounds, including antibiotics. researchgate.netnih.gov Two primary microbial producers identified are Streptomyces nanchangensis and Streptomyces hygroscopicus.

Streptomyces nanchangensis : Specifically, the strain Streptomyces nanchangensis NS3226 has been identified as a producer of this compound (Nanchangmycin free acid). medchemexpress.comcaymanchem.comadooq.comhycultec.deglpbio.comnih.gov The biosynthesis of this compound in S. nanchangensis NS3226 involves a modular polyketide synthase system. nih.gov

Streptomyces hygroscopicus : this compound has also been isolated from the fermentation broth of Streptomyces hygroscopicus. jst.go.jpscispace.com A new strain of Streptomyces hygroscopicus, designated culture N-483-29, was found to produce 19-epi-dianemycin, a this compound-like ionophore. oup.comnih.govgoogle.com

These Streptomyces species are commonly found in soil environments, serving as a significant source of natural products. nih.govresearchgate.netcore.ac.uk

Fermentation and Cultivation Methodologies for Research Production

Research production of this compound typically involves the controlled cultivation of the producing Streptomyces strains through fermentation. This process aims to optimize the conditions for microbial growth and the subsequent production of the secondary metabolite, this compound.

While specific detailed protocols for this compound fermentation for research are not extensively detailed in the provided results, general methodologies for Streptomyces fermentation for antibiotic production involve growing the microorganisms in liquid culture media under controlled conditions. nih.govcreative-diagnostics.com

Key aspects of fermentation and cultivation methodologies for Streptomyces species producing bioactive compounds include:

Inoculum Preparation: This involves growing the Streptomyces strain in a suitable liquid medium to obtain a sufficient cell density for inoculating the main fermentation culture. nih.govresearchgate.net For instance, a spore suspension might be transferred into a liquid inoculum medium and incubated under shaking conditions. nih.govresearchgate.net

Fermentation Medium: The composition of the fermentation medium is crucial and typically includes carbon sources, nitrogen sources, and mineral nutrients to support microbial growth and metabolite production. nih.govcreative-diagnostics.com Optimization of these components is essential for enhancing yields. creative-diagnostics.com

Fermentation Conditions: Controlled parameters such as temperature, pH, aeration, and agitation rate are maintained throughout the fermentation period. nih.govcreative-diagnostics.commdpi.com For example, incubation temperatures around 28-30°C and controlled pH levels are common for Streptomyces fermentation. nih.govcreative-diagnostics.com Fermentation can be carried out using methods like submerged fermentation. nih.govresearchgate.net

Fermentation Period: The duration of fermentation varies depending on the specific strain and desired metabolite, often continuing until the production of the secondary metabolite is maximized, which typically occurs during the stationary phase of microbial growth. nih.gov

Optimization of fermentation processes, potentially including techniques like fed-batch fermentation, can be employed to improve the yield and efficiency of antibiotic production by maintaining optimal nutrient levels over longer periods. creative-diagnostics.com

Isolation and Purification Techniques from Fermentation Broths

The isolation and purification of this compound from fermentation broths involve several steps to separate the target compound from the complex mixture of microbial cells, media components, and other metabolites.

General techniques used for the isolation and purification of antibiotics from fermentation broths, applicable to compounds like this compound, include:

Separation of Mycelia and Broth: The initial step often involves separating the microbial biomass (mycelia) from the liquid fermentation broth, typically through filtration or centrifugation. nih.govresearchgate.netresearchgate.net

Solvent Extraction: Bioactive compounds like this compound, being relatively non-polar, are commonly extracted from the fermentation broth or the mycelial cake using organic solvents. nih.govresearchgate.netresearchgate.net Ethyl acetate (B1210297) is a frequently used solvent for this purpose. nih.govresearchgate.netresearchgate.net The solvent phase containing the extracted compound is then separated from the aqueous phase. nih.govresearchgate.net

Concentration: The organic solvent extract is usually concentrated, often under reduced pressure, to obtain a crude extract containing the target compound and other extracted substances. nih.govresearchgate.netresearchgate.net

Chromatography: Various chromatographic techniques are employed for further purification of the crude extract.

Column Chromatography: Silica (B1680970) gel column chromatography is a common method used to separate compounds based on their polarity. nih.govresearchgate.netscispace.com The crude extract is applied to a silica gel column, and different solvents or solvent gradients are used to elute the compounds. nih.govresearchgate.netscispace.com

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is often used as a final purification step to achieve high purity of the isolated compound. nih.gov

Crystallization: In some cases, the purified compound can be obtained in crystalline form by dissolving it in a suitable solvent and allowing it to crystallize. oup.comnih.govresearchgate.netscispace.com

Monitoring the purification process is typically done using analytical techniques such as Thin Layer Chromatography (TLC) and HPLC to assess the homogeneity and purity of the isolated fractions. nih.govscispace.com

Biosynthetic Pathway and Genetic Determinants of Dianemycin

Characterization of Biosynthetic Gene Clusters (BGCs)

The biosynthetic gene cluster (BGC) responsible for dianemycin (nanchangmycin) production in Streptomyces nanchangensis NS3226 has been characterized. nih.govresearchgate.net This cluster, referred to as the nan gene cluster, spans a significant region of the Streptomyces genome and contains genes encoding the modular PKS proteins and other enzymes involved in the biosynthesis, modification, and transport of the antibiotic. researchgate.net Analysis of the nan gene cluster has revealed its organization and the putative functions of the encoded proteins, providing insights into the assembly line logic of this compound biosynthesis. researchgate.net Similar polyether biosynthetic gene clusters, such as those for monensin (B1676710) and nigericin (B1684572), have also been studied, and comparisons have revealed both similarities and differences in their genetic organization and proposed biosynthetic mechanisms. core.ac.ukresearchgate.net

Polyketide Synthase (PKS) System Architecture and Modularity

This compound is synthesized by a modular type I PKS system. nih.govresearchgate.net Type I PKSs are large, multi-functional enzymes organized into modules. Each module typically contains a set of catalytic domains responsible for one round of polyketide chain elongation and modification. researchgate.net The architecture of the this compound PKS reflects the structure of the final polyether product, with a specific sequence of modules and domains dictating the incorporation of specific building blocks and the subsequent processing steps. researchgate.netresearchgate.net The linear polyketide chain is assembled iteratively by these modules. researchgate.net The modular nature of PKS systems allows for the combinatorial biosynthesis of novel compounds by modifying or swapping modules or domains. researchgate.netresearchgate.net

The this compound (nanchangmycin) PKS is organized into multiple open reading frames (ORFs) encoding large polypeptide chains. researchgate.netresearchgate.net The nan gene cluster encodes a PKS system with multiple modules, predicted to contain a total of 14 modules required for the biosynthesis of its polyketide backbone from acetate (B1210297) (as a starter unit) and subsequent condensation steps involving four malonyl and ten methylmalonyl extender units. researchgate.netresearchgate.netresearchgate.net

Enzymatic Mechanisms in Polyether Chain Assembly

The assembly of the polyether chain of this compound involves a series of precisely orchestrated enzymatic reactions catalyzed by the domains within the PKS modules and other associated enzymes.

Role of Acyl Transferases (AT) and Malonyl-Acyl Transferases (MAT)

Acyl Transferase (AT) domains are crucial for selecting and loading the appropriate carboxylic acid extender units onto the acyl carrier protein (ACP) within each module. researchgate.netuzh.ch In polyketide biosynthesis, the primary extender units are typically malonyl-CoA and methylmalonyl-CoA. researchgate.netresearchgate.netuzh.ch Malonyl-Acyl Transferases (MAT), also known as malonyl-CoA:ACP transacylases (MCAT), specifically catalyze the transfer of a malonyl moiety from malonyl-CoA to the phosphopantetheine arm of the ACP. uzh.chwikipedia.orggenome.jpebi.ac.uk Similarly, specific AT domains are responsible for loading methylmalonyl-CoA. The selectivity of the AT domain for either malonyl-CoA or methylmalonyl-CoA dictates which building block is incorporated at each position in the growing polyketide chain. researchgate.netresearchgate.netresearchgate.net

Decarboxylative Condensations and β-Ketoacyl Synthase (KS) Activity

The central carbon-carbon bond forming reaction in polyketide synthesis is catalyzed by the β-Ketoacyl Synthase (KS) domain. researchgate.netuzh.ch This reaction involves a decarboxylative condensation between the acyl chain attached to the KS domain's active site cysteine and the malonyl or methylmalonyl unit loaded onto the ACP of the same module. uzh.chnih.govebi.ac.uk The decarboxylation of the malonyl or methylmalonyl unit provides the driving force for the condensation reaction, which is irreversible. uzh.ch The KS domain plays a critical role in the elongation of the polyketide chain by two carbon units (from malonyl-CoA) or three carbon units (from methylmalonyl-CoA). researchgate.netuzh.ch

Ketoreduction and Dehydration Steps

Following the KS-catalyzed condensation, the β-keto group generated can be further modified by reductive enzymes within the PKS module. Ketoreductase (KR) domains catalyze the reduction of the β-keto group to a β-hydroxyl group, using NAD(P)H as a cofactor. researchgate.netuzh.ch The stereochemistry of the resulting hydroxyl group (R or S) is determined by the specificity of the KR domain. uzh.ch Dehydratase (DH) domains catalyze the removal of water from a β-hydroxyl group, leading to the formation of an α,β-unsaturated double bond. researchgate.netuzh.ch Some modules may also contain an enoyl reductase (ER) domain, which reduces the double bond to a saturated carbon-carbon bond. researchgate.netuzh.ch The presence or absence of KR, DH, and ER domains in each module determines the reduction state of the β-carbon in the growing polyketide chain, contributing to the structural diversity of polyketides. researchgate.netuzh.ch In the biosynthesis of nanchangmycin (B609417) (this compound), specific ketoreduction and dehydration steps occur at defined positions along the polyketide chain, as inferred from the structure of the final product and the organization of the nan gene cluster. researchgate.netnih.gov

Thioesterase (TE)-Catalyzed Chain Release and Cyclization

The final step in the polyketide chain assembly on the PKS is the release of the mature polyketide chain. In many modular PKS systems, this is catalyzed by a Thioesterase (TE) domain located at the C-terminus of the final module. nih.govresearchgate.netresearchgate.netuzh.ch TE domains can catalyze either hydrolysis of the thioester bond, releasing a linear carboxylic acid, or intramolecular cyclization, forming a macrolactone or other cyclic structures. uzh.chias.ac.in

However, in the case of polyether biosynthesis, including nanchangmycin (this compound), the mechanism of chain release and cyclization is distinct. Neither the nanchangmycin nor monensin PKSs contain a typical intrinsic C-terminal TE domain. core.ac.ukresearchgate.net Instead, chain release and the characteristic polyether ring formation are thought to involve a discrete type II thioesterase and a cascade of oxidative cyclizations that occur while the polyketide chain is still attached to a dedicated ACP or after its release. nih.govcore.ac.ukresearchgate.netresearchgate.net A discrete thioesterase, NanE, has been implicated in the hydrolytic release of nanchangmycin. nih.gov The oxidative cyclization steps, which generate the characteristic cyclic ether rings of this compound, are thought to be catalyzed by separate enzymes, such as epoxidases and epoxide hydrolases, acting on the polyketide backbone. nih.govresearchgate.net

Here is a summary of the enzymatic activities involved in this compound biosynthesis:

Enzymatic ActivityRole in BiosynthesisRelevant Domains/Proteins
Acyl Transferase (AT)Selects and loads extender units (malonyl-CoA, methylmalonyl-CoA) onto ACP.AT domains
Malonyl-Acyl Transferase (MAT)Specifically loads malonyl-CoA onto ACP.MAT domains (FabD)
β-Ketoacyl Synthase (KS)Catalyzes decarboxylative condensation for chain elongation.KS domains (FabH)
Ketoreductase (KR)Reduces β-keto group to β-hydroxyl group.KR domains
Dehydratase (DH)Removes water to form α,β-unsaturated double bond.DH domains
Enoyl Reductase (ER)Reduces α,β-unsaturated double bond to saturated bond.ER domains
Thioesterase (TE)Catalyzes chain release (hydrolysis or cyclization).Discrete TE (NanE)
Oxidative Cyclization EnzymesCatalyze formation of cyclic ether rings (e.g., epoxidases, epoxide hydrolases).NanO, NanI, others
Glycosyltransferase (if applicable)Attaches sugar moieties (e.g., 4-O-methyl-L-rhodinose).NanG5

Note: This table is a general representation based on the described enzymatic activities in polyketide and polyether biosynthesis, specifically mentioning those linked to nanchangmycin/dianemycin where information was available.

Precursor Incorporation and Metabolic Labeling Studies

The biosynthesis of polyether antibiotics like this compound proceeds through the assembly of smaller carboxylic acid units, typically derived from central metabolic pathways. These units are incorporated into the growing polyketide chain by the PKS machinery. Metabolic labeling studies, employing isotopically labeled precursors, have been instrumental in elucidating the origin of the carbon atoms within the this compound structure.

Such studies involve feeding the producing organism with substrates enriched with stable isotopes, such as Carbon-13 (¹³C) or Deuterium (²H). By analyzing the distribution of these isotopes in the final this compound molecule using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), researchers can trace which precursor molecules contribute to specific parts of the molecule. This approach has been widely used in studying the biosynthesis of various natural products, including other polyether antibiotics nih.govru.nlthermofisher.comcopernicus.org.

While specific detailed metabolic labeling studies solely focused on this compound were not prominently found in the initial search results, the general principles applied to other polyethers and natural products are directly relevant. These studies typically reveal the incorporation of precursors like acetate, propionate, and butyrate, which are common building blocks for polyketide chains. The precise pattern of incorporation for this compound would be determined by the specificity of the modules within its dedicated PKS.

Comparative Biosynthesis with Structurally Related Polyethers

This compound belongs to the family of polyether ionophore antibiotics, which share structural similarities, particularly the presence of multiple cyclic ether rings and a terminal carboxylic acid group. Comparing the biosynthetic pathways of this compound with those of other well-characterized polyethers, such as monensin and nigericin, provides valuable information about conserved biosynthetic strategies and unique features.

The biosynthesis of polyethers generally involves modular PKSs that iteratively condense acyl-CoA extender units. Following polyketide chain elongation, a series of post-PKS modifications occur, including epoxidation, cyclization, and oxidation, to generate the characteristic cyclic ether structures. The gene clusters encoding the biosynthetic machinery for several polyethers, including monensin and nanchangmycin (which has a similar structure to this compound), have been characterized researchgate.netbeilstein-journals.orgcdnsciencepub.com.

Comparative analysis of these gene clusters reveals homologous genes encoding PKS modules, tailoring enzymes (e.g., oxygenases, reductases, cyclases), and regulatory proteins. Differences in the number and type of PKS modules, as well as variations in the tailoring enzymes, account for the structural diversity observed among polyether antibiotics. For instance, the specific arrangement and catalytic activities of the PKS modules dictate the length and branching pattern of the polyketide backbone, while the tailoring enzymes determine the regiochemistry and stereochemistry of the cyclization and oxidation reactions that form the ether rings. Comparisons can highlight conserved domains and enzymes responsible for core polyether synthesis and identify unique enzymes that confer the specific structural features of this compound.

Genetic Engineering and Combinatorial Biosynthesis for this compound Analogs

The understanding of the genetic basis for this compound biosynthesis opens up possibilities for genetic engineering and combinatorial biosynthesis to generate novel this compound analogs. Genetic engineering techniques allow for targeted modifications of the biosynthetic gene cluster in the producing organism. researchgate.netrsc.org

Approaches include:

Module Swapping: Exchanging PKS modules with those from other polyether or polyketide biosynthetic pathways to alter the structure of the polyketide backbone, potentially changing the length, branching, or incorporation of different extender units. rsc.org

Domain Inactivation or Exchange: Modifying specific domains within PKS modules (e.g., ketoreductase, dehydratase, enoyl reductase domains) to alter the reduction or dehydration state of the growing polyketide chain, leading to modifications in the final structure.

Tailoring Enzyme Manipulation: Introducing, deleting, or modifying genes encoding tailoring enzymes to influence the post-PKS modifications, such as the number, size, and position of the ether rings or the oxidation state of specific carbons.

Combinatorial biosynthesis involves creating hybrid biosynthetic pathways by combining genes or modules from different natural product biosynthetic gene clusters. rsc.orgnih.gov This can lead to the production of "unnatural" natural products with hybrid structures and potentially altered biological activities. By applying these techniques to the this compound biosynthetic gene cluster, researchers can create a library of this compound analogs with modified structures, which could then be evaluated for improved pharmacological properties, such as altered ion-binding specificity or enhanced biological activity. researchgate.net

While specific examples of genetically engineered this compound analogs were not detailed in the search results, the principles of genetic engineering and combinatorial biosynthesis have been successfully applied to other polyketides and natural products, demonstrating the feasibility of this approach for generating structural diversity. rsc.orgnih.gov The characterization of the this compound biosynthetic gene cluster would be a crucial prerequisite for undertaking such engineering efforts. cdnsciencepub.com

Advanced Methodologies for Dianemycin Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the environment of atomic nuclei, particularly ¹H and ¹³C. karary.edu.sd

¹H and ¹³C NMR Spectral Analysis

Analysis of the one-dimensional (1D) ¹H and ¹³C NMR spectra of dianemycin provides fundamental information about the types of protons and carbons present in the molecule and their chemical environments. The chemical shifts of signals in the ¹H NMR spectrum indicate the types of protons (e.g., methyl, methylene (B1212753), methine, hydroxyl), while their splitting patterns (multiplicity) reveal the number of neighboring protons. The integration of the signals corresponds to the relative number of protons giving rise to each signal. karary.edu.sd Similarly, the ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule, with distinct signals for various functional groups and carbon types (e.g., sp³ hybridized carbons, sp² hybridized carbons, carbonyl carbons). karary.edu.sd For this compound, analysis of these spectra helps in identifying the presence of characteristic functional groups and structural fragments within the large polyether framework. ¹H and ¹³C NMR data for compounds like this compound are often presented in tables, listing chemical shifts and coupling constants. researchgate.net

Biosynthetic Labeling for Complex Spectral Assignments

For large and complex molecules like polyether antibiotics, where spectral overlap can be significant, biosynthetic labeling with stable isotopes (such as ¹³C) can be employed to aid in spectral assignments. clockss.orgresearchgate.net By feeding isotopically labeled precursors to the microorganism that produces this compound, specific atoms within the molecule become labeled. Analyzing the NMR spectra of the labeled compound allows researchers to trace the incorporation of the isotopes and assign signals to specific positions in the carbon skeleton, even in cases of severe spectral overlap. clockss.org This technique has been utilized in the structural elucidation of other polyether antibiotics, providing reliable assignments for methylene carbons and other challenging signals. clockss.org

X-ray Crystallography of this compound and its Metal Complexes

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a molecule, including the absolute configuration of chiral centers, provided that suitable single crystals can be obtained. mdpi.comspectroscopyeurope.com this compound is known to form complexes with metal ions, and the crystallization of this compound as a metal salt (such as the sodium or rubidium salt) has been reported. nih.govresearchgate.net X-ray crystallographic analysis of these crystalline forms has been instrumental in establishing the constitution and relative and absolute stereochemistry of this compound. researchgate.netrsc.orgrsc.orgacs.org While obtaining high-quality crystals can be challenging, successful crystallization and subsequent X-ray diffraction analysis provide unambiguous structural information that complements and validates data obtained from NMR and other spectroscopic methods. researchgate.netmdpi.com Previous X-ray studies on this compound, although not always based on crystals of excellent quality, have contributed to understanding its structure. researchgate.net

Mass Spectrometry (MS) in Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern. karary.edu.sdnih.govrfi.ac.uk This technique is essential for determining or confirming the molecular formula of this compound (C₄₇H₇₈O₁₄) nih.govuni.lunih.gov by measuring the mass-to-charge ratio (m/z) of the intact molecule or its ions. High-resolution mass spectrometry can provide accurate mass measurements, allowing for the precise determination of the elemental composition. plos.org Tandem mass spectrometry (MS/MS) involves fragmenting the molecular ion and analyzing the masses of the resulting fragment ions. rfi.ac.ukwiley-vch.de The fragmentation pattern can provide clues about the substructures and connectivity within the molecule. rfi.ac.uk For complex molecules like this compound, MS fragmentation analysis helps in understanding how the molecule breaks apart, providing valuable data for corroborating structural hypotheses derived from NMR data. nih.govrsc.org

Integration of Spectroscopic Data for Complete Stereostructure Determination

The complete stereostructure determination of this compound is achieved by integrating the data obtained from multiple spectroscopic and crystallographic techniques. rsc.orgsemanticscholar.org NMR data (1D and 2D) provide detailed information about the connectivity of atoms and the relative stereochemistry of many chiral centers. X-ray crystallography, when successful, provides an unambiguous 3D structure, including absolute configuration. mdpi.comspectroscopyeurope.com Mass spectrometry confirms the molecular formula and provides insights into structural fragments. By combining the information from ¹H NMR, ¹³C NMR, 2D NMR experiments (such as COSY, HSQC, and HMBC), mass spectrometry, and X-ray crystallography, researchers can build a comprehensive picture of the this compound molecule, confirming the planar structure and determining the relative and absolute configuration at each stereogenic center. rsc.orgsemanticscholar.orgresearchgate.netnih.gov This integrated approach is standard practice in the structural elucidation of complex natural products. rfi.ac.ukscribd.com

Mechanisms of Biological Activity at the Molecular and Cellular Levels

Ionophoric Function and Cation Transport Mechanisms

Dianemycin functions as a mobile carrier ionophore, facilitating the movement of specific cations across biological membranes annualreviews.organnualreviews.org. This property arises from its molecular structure, which allows it to bind cations and shield their charge, enabling their passage through the lipid bilayer nih.govnih.gov. This compound is characterized as one of the larger carboxylic ionophores, possessing seven liganding oxygen atoms involved in cation coordination annualreviews.org. The stability of the complex formed between this compound and cations is influenced by factors such as hydrogen bonding within the ionophore structure beilstein-journals.org.

This compound interacts with various biological and artificial membrane systems, including mitochondria, erythrocytes, and smectic mesophases of lecithin-dicetyl hydrogen phosphate (B84403) portlandpress.comportlandpress.comnih.govresearchgate.net. Its presence modifies the permeability of these membranes to specific ions portlandpress.comportlandpress.comnih.govresearchgate.net. Notably, this compound, similar to nigericin (B1684572), renders these membranes freely permeable to protons portlandpress.comportlandpress.comnih.govresearchgate.netresearchgate.netacs.org. This induced permeability is a key aspect of its mechanism of action, disrupting the normal ion gradients maintained by cells nih.govnih.gov.

As a carboxylic ionophore, this compound forms electrically neutral complexes with cations, promoting an electrically neutral exchange diffusion across membranes annualreviews.org. This exchange can involve the movement of one cation for another, such as a Na⁺-for-K⁺ exchange annualreviews.org. Studies have shown that this compound induces permeability to alkali-metal cations portlandpress.comportlandpress.comnih.govresearchgate.net. While the specific binding affinity order for all possible cations is not exhaustively detailed in the provided information, its activity as a carboxylic ionophore implies interaction with monovalent cations like Na⁺ and K⁺ nih.govannualreviews.orgnih.gov. Research on similar ionophores highlights varying selectivities; for instance, cationomycin transports K⁺ more rapidly than Na⁺, and salinomycin (B1681400) shows an affinity order of K⁺ > Na⁺ > Cs⁺ > Sr²⁺ > Ca²⁺ > Mg²⁺ nih.gov. This compound's effect on the movement of alkali metal cations and protons has been experimentally observed portlandpress.comportlandpress.comnih.govresearchgate.netpnas.org.

The ability of this compound to transport cations across membranes significantly perturbs intracellular ion homeostasis nih.govnih.gov. By facilitating the movement of ions like Na⁺, K⁺, and H⁺, it disrupts the carefully maintained ion gradients that are essential for numerous cellular processes, including the establishment of transmembrane electrical potentials nih.govnih.gov. Studies have shown that this compound and nigericin can inhibit the uptake of K⁺ in mitochondria and cause a rapid loss of accumulated alkali metal cations pnas.org. Furthermore, some Na⁺ ionophores, including Nanchangmycin (B609417) (this compound), have been observed to boost the oxygen consumption rate and induce mitochondrial membrane potential hyperpolarization in certain cell types nih.gov. These alterations in ion concentrations and membrane potential can have profound effects on cellular function and metabolism nih.govannualreviews.org.

Binding Affinity and Transport of Monovalent and Divalent Cations (e.g., Na⁺, K⁺, Ca²⁺, Rb⁺, Tl⁺)

Antimicrobial Modalities

This compound is recognized for its potent antibacterial properties, particularly against Gram-positive organisms ontosight.aifishersci.atnih.govnih.govcymitquimica.com. Its antimicrobial action is primarily attributed to its interference with crucial bacterial cellular processes ontosight.ainih.gov.

A key mechanism by which this compound exerts its antibacterial effect is the inhibition of bacterial cell wall synthesis ontosight.ainih.govcymitquimica.com. The bacterial cell wall is a vital structural component, particularly in Gram-positive bacteria, providing rigidity and protection ontosight.ai. By interfering with the synthesis of this essential structure, this compound compromises the integrity of the bacterial cell ontosight.ai. Carboxyl polyethers, including this compound, generally exhibit strong selectivity towards Gram-positive bacteria, which is thought to be due to the presence of the outer membrane in Gram-negative bacteria that can limit access of these compounds nih.gov.

Specificity Against Drug-Resistant Bacterial Strains in vitro

This compound has shown activity against Gram-positive bacteria. medchemexpress.comnih.govchemicalbook.com Some studies indicate that carboxyl ionophores, including this compound, can be potent agents against various multidrug-resistant (MDR) strains of pathogenic bacteria in vitro. nih.gov While generally more active against Gram-positive bacteria, some carboxyl polyethers have also shown activity against certain Gram-negative bacteria. nih.gov The differential selectivity is thought to be related to the presence of an outer membrane in Gram-negative bacteria, which may be impermeable to hydrophobic compounds like carboxyl ionophores. nih.gov

Antiviral Mechanisms

This compound has been identified as a broad-spectrum antiviral compound, particularly active against several arboviruses. caymanchem.commedchemexpress.comnih.gov

Research has shown that this compound exhibits antiviral properties against Zika virus (ZIKV) by blocking viral entry in vitro across a spectrum of cell types, including U2OS, human microvascular endothelial cells, and placental Jeg3 cells. caymanchem.com It also blocks ZIKV entry into primary cells such as extravillous trophoblasts, human primary uterine microvascular endothelial cells, human umbilical vein endothelial cells, and murine primary midbrain neuron-glia cultures. caymanchem.com

The efficacy of this compound extends to other viruses that utilize similar entry pathways, including West Nile virus (WNV), dengue virus (DENV), Sindbis virus (SINV), and Chikungunya virus (CHIKV). caymanchem.comnih.gov Studies suggest that this compound blocks an early step in the entry process for these viruses. nih.gov Since ZIKV, DENV, WNV, CHIKV, and SINV typically use clathrin-mediated endocytosis for internalization, the data suggest this compound may inhibit an early stage of this process. nih.gov However, studies with the canonical endogenous cargo transferrin did not show blockage of its uptake by this compound, suggesting a potential selective inhibition of larger cargo uptake or specific protein interactions involved in viral entry. nih.gov

Data on the in vitro inhibitory concentrations (IC₅₀) against Zika virus in different cell types are presented in the table below:

VirusCell TypeIC₅₀ (nM)Source
Zika virusU2OS100 caymanchem.com
Zika virusHuman microvascular endothelial cells400 caymanchem.com
Zika virusPlacental Jeg3 cells970 caymanchem.com

IC₅₀ values for Zika virus infection across different cell types have also been reported between 0.1 and 0.4 μM (equivalent to 100 to 400 nM), within ranges where this compound shows low toxicity. medchemexpress.commedchemexpress.com Additionally, DENV infection has been shown to be inhibited by this compound across various cell types. medchemexpress.commedchemexpress.com

While mechanistic studies indicate that this compound blocks an early step in the viral entry process, the specific cellular target for its antiviral action is not definitively known. nih.gov Research models have utilized various cell types, including U2OS, human microvascular endothelial cells, placental Jeg3 cells, extravillous trophoblasts, human primary uterine microvascular endothelial cells, human umbilical vein endothelial cells, and murine primary midbrain neuron-glia cultures, to demonstrate this compound's inhibition of viral entry. caymanchem.com These models have been instrumental in showing that this compound is a potent inhibitor of ZIKV entry across diverse cell types, including physiologically relevant primary cells. medchemexpress.comnih.gov

Inhibition of Viral Entry and Replication Pathways (e.g., Zika virus, West Nile virus, Dengue virus, Sindbis virus, Chikungunya virus)

Anti-Parasitic Action

This compound has demonstrated efficacy against certain protozoan pathogens. medchemexpress.comchemicalbook.comresearchgate.net Polyether ionophores, in general, show promise for the control of drug-resistant parasitic infections. nih.gov

This compound can be used to cure coccidiosis in chickens, indicating efficacy against Eimeria coccidia in animal models. medchemexpress.comchemicalbook.com Coccidiosis is a parasitic disease in poultry caused by Eimeria species. nih.gov

This compound is also active against drug-resistant strains of malaria. medchemexpress.comchemicalbook.comresearchgate.net In vitro studies have shown that carboxyl ionophores, including this compound, are potent against chloroquine-resistant strains of Plasmodium falciparum, with low IC₅₀ values. researchgate.net

The mechanisms by which this compound acts against parasitic life cycles are related to its function as an ionophore, disrupting cellular membrane permeability to cations. nih.gov While specific detailed mechanisms against the life cycles of Eimeria or Plasmodium falciparum were not extensively detailed in the provided context, polyether ionophores are known to perturb the essential ion concentration gradients required for cell function in targeted organisms. nih.gov The life cycles of protozoan parasites like Plasmodium and Eimeria involve complex stages within the host and, in some cases, in vectors or the environment, each with specific cellular processes that could potentially be targeted by ion disruption. nih.govbritannica.com Studies on the in vitro assessment of anticoccidials against Eimeria involve evaluating inhibition of invasion and development within host cells. nih.govf1000research.com Antimalarial drugs target various stages of the Plasmodium life cycle, including blood stages. britannica.complos.org

Efficacy Against Protozoan Pathogens (e.g., Eimeria coccidia, Plasmodium falciparum) in vitro and animal models

Other Investigated Cellular Bioactivities

This compound, as a polyether ionophore, exerts its biological effects primarily by disrupting cellular ion homeostasis through the facilitated transport of cations across lipid membranes. nih.gov This fundamental mechanism can lead to a cascade of downstream effects influencing various cellular processes.

Cellular Antiproliferative and Apoptotic Effects in Research Cell Lines

Research has explored the antiproliferative and apoptotic effects of polyether ionophores, including compounds structurally related to this compound like salinomycin and nanchangmycin, in various cancer cell lines. scispace.comjst.go.jpresearchgate.net These studies suggest that polyether ionophores can inhibit cancer cell growth and induce programmed cell death (apoptosis).

Studies on related polyether ionophores indicate potential mechanisms for these effects, including the induction of reactive oxygen species (ROS) accumulation, mitochondrial membrane depolarization, and the activation of caspase-dependent apoptosis. jst.go.jpresearchgate.net Some research also suggests that these compounds can modulate signaling pathways crucial for cell survival and proliferation, such as the Wnt/β-catenin pathway. researchgate.net

While direct detailed data specifically on this compound's antiproliferative and apoptotic effects across a broad range of research cell lines were not extensively available in the search results, the documented activities of closely related polyether ionophores provide a strong indication of similar potential for this compound. For instance, studies on nanchangmycin (also known as this compound in some contexts nih.gov) have shown promising activities against breast cancer stem cells and various other cancer cell types in in vitro assays, inducing apoptosis and inhibiting proliferation. researchgate.net

Fundamental Anti-inflammatory Pathways and Cellular Modulations

This compound has demonstrated topical anti-inflammatory activity in in vivo mouse models of ear edema induced by irritants like croton oil or arachidonic acid. nih.gov This suggests that this compound can interfere with inflammatory processes.

While the precise molecular mechanisms of this compound's anti-inflammatory action are not fully elucidated in the provided results, its nature as a cation ionophore suggests potential involvement in modulating ion-dependent signaling pathways critical for inflammatory responses. nih.gov Cellular inflammatory responses involve complex signaling cascades, often mediated by transcription factors like NF-κB, which are influenced by intracellular ion concentrations. nih.govresearchgate.netfrontiersin.org

Research on antiangiogenic compounds, which can also modulate inflammatory pathways, highlights how disrupting cellular processes and the cytoskeleton can inhibit inflammation-dependent conditions. researchgate.net Although this compound is not primarily classified as an antiangiogenic compound, its ability to alter cellular ion balance could indirectly impact cytoskeletal organization and signaling pathways relevant to inflammation.

A study indicated that this compound showed potent anti-inflammatory activity topically, with an ED50 value of 0.8 mg/ear in croton-oil induced ear edema in mice. nih.gov

Effects on Specific Enzymatic Systems or Protein Targets

This compound's mechanism as a cation ionophore implies its primary interaction is with cellular membranes and the ions they transport, rather than direct binding and modulation of specific enzymatic active sites in the classical sense of enzyme inhibition. nih.gov However, the disruption of ion homeostasis can have indirect effects on enzymatic systems and protein targets that are sensitive to ion concentrations or membrane potential.

Some studies on polyether ionophores, including this compound, have investigated their potential to inhibit specific proteins, particularly in the context of antiparasitic activity. For example, this compound was evaluated for its potential effect on Plasmodium falciparum glutathione (B108866) S-transferase (PfGST) through molecular docking studies. jppres.com In this study, this compound ranked second in terms of binding affinity to PfGST among the tested polyether ionophores, suggesting a potential interaction with this enzyme. jppres.com

The fundamental mechanism of polyether ionophores involves selectively complexing with cations and facilitating their transport across cell membranes. jppres.com This can lead to alterations in intracellular ion concentrations (such as Na+, K+, and Ca2+), which in turn can affect the activity of various enzymes and the function of numerous proteins that rely on specific ionic environments for their optimal activity. nih.gov For instance, calcium signaling is a critical regulator of many enzymatic and protein functions, and ionophores that modulate intracellular calcium levels can therefore indirectly impact these targets. researchgate.net

While direct, comprehensive data on a wide range of specific enzymatic or protein targets of this compound is limited in the provided search results, its established function as an ionophore strongly suggests that its effects on cellular processes are mediated through the perturbation of ion gradients, subsequently influencing the activity of ion-sensitive cellular machinery.

Here is a table summarizing some of the reported cellular bioactivities:

Cellular BioactivityObserved EffectRelevant Cell Lines/ModelsKey FindingsSource
Antiproliferative EffectsInhibition of cell growthVarious cancer cell lines (based on related ionophores)Suggested by activity of related polyether ionophores like salinomycin and nanchangmycin in inhibiting cancer cell growth. scispace.comjst.go.jpresearchgate.net scispace.comjst.go.jpresearchgate.net
Apoptotic EffectsInduction of programmed cell deathVarious cancer cell lines (based on related ionophores)Suggested by activity of related polyether ionophores, potentially involving ROS accumulation, mitochondrial depolarization, and caspase activation. jst.go.jpresearchgate.net jst.go.jpresearchgate.net
Anti-inflammatory Activity (Topical)Reduction of edemaMouse ear edema model (croton oil or arachidonic acid induced)Potent anti-inflammatory activity observed topically. nih.gov nih.gov
Interaction with Enzymatic SystemsPotential binding/inhibition (e.g., Plasmodium falciparum glutathione S-transferase)Plasmodium falciparumMolecular docking studies suggest potential interaction with PfGST. jppres.com jppres.com
Modulation of Intracellular Ion LevelsDisruption of cation gradients (Na+, K+, Ca2+)Various cell typesFundamental mechanism as a cation ionophore, influencing ion-sensitive enzymes and proteins. nih.govjppres.comresearchgate.net nih.govjppres.comresearchgate.net

Synthesis, Derivatization, and Structure Activity Relationships Sar of Dianemycin

Semisynthesis and Chemical Modification Approaches for Analog Generation

Semisynthesis and chemical modification of natural products are crucial strategies for generating analogs with potentially improved biological activities or altered properties. This approach involves using the naturally occurring Dianemycin as a starting material and introducing chemical changes at specific positions on the molecule. While direct examples of this compound semisynthesis are not extensively detailed in the provided results, research on other polyether ionophores like salinomycin (B1681400) demonstrates the effectiveness of this approach. researchgate.netresearchgate.net Chemical modification of salinomycin, for instance, particularly at hydroxyl groups, has been shown to enhance activity against certain cell lines and influence properties like cation transport mechanisms. researchgate.netresearchgate.netjst.go.jp Semisynthesis offers a pathway to create diverse this compound analogs that might be difficult or impossible to obtain solely through total synthesis. harvard.edunih.gov

Characterization of Key Derivatives and Analogs

Characterization of this compound derivatives and analogs is essential for understanding how structural changes impact their physical, chemical, and biological properties. This typically involves spectroscopic methods (such as NMR and MS) and, when possible, X-ray crystallography to confirm the molecular structure and stereochemistry.

19-epi-Dianemycin (CP-60,993)

CP-60,993, also known as 19-epi-Dianemycin, is a naturally occurring analog of this compound produced by Streptomyces hygroscopicus. nih.govoup.com Its structure differs from this compound only in the stereochemistry at position 19. nih.govoup.com Characterization of CP-60,993 has been achieved through elemental analysis, mass spectrometry (MS), proton nuclear magnetic resonance (PMR), and carbon-13 nuclear magnetic resonance (CMR). nih.govoup.com X-ray crystallography of its rubidium salt further confirmed the structural difference at the 19 position. nih.govoup.com CP-60,993 has been characterized as a monocarboxylic acid with a molecular formula of C47H78O14 for the free acid and C47H77O14 Na for the sodium salt. nih.govoup.com Crystalline CP-60,993 sodium salt exhibits a melting point of 193-205 °C. nih.govoup.com

Iso-Dianemycin

Iso-Dianemycin is another related polyether antibiotic whose structure has been elucidated. nih.govresearchgate.net While specific details regarding its comprehensive characterization are not extensively provided in the search results, its structure elucidation has been reported in the literature. researchgate.net

N-Demethyl-Dianemycin Derivatives

While the search results mention N-demethyl derivatives in the context of other compound classes like anthracyclines and discuss their impact on biological activity, there is no specific information provided regarding N-demethyl-Dianemycin derivatives or their characterization. nih.gov

Elucidation of Essential Structural Motifs for Biological Potency

Structure-activity relationship (SAR) studies aim to identify the specific parts of a molecule responsible for its biological activity. gardp.orgwikipedia.orgresearchgate.net For polyether ionophores like this compound, their biological activity is closely linked to their ability to chelate metal ions and transport them across cell membranes. researchgate.net This function is facilitated by their molecular structure, which typically features a lipophilic exterior and a cavity lined with oxygen atoms capable of coordinating with cations. researchgate.netbeilstein-journals.org

Computational and Molecular Modeling Approaches in SAR Studies

Computational and molecular modeling techniques play a significant role in understanding the structure-activity relationships (SAR) of complex molecules like this compound. These in silico methods provide valuable insights into how structural modifications can influence biological activity, often complementing experimental studies and guiding the design of novel derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis is a widely used computational approach that seeks to establish a mathematical relationship between molecular descriptors (numerical representations of chemical structures) and biological activity. mdpi.commdpi.comresearchgate.net By analyzing a set of compounds with known structures and activities, QSAR models can predict the activity of new, untested compounds based on their structural features. mdpi.comresearchgate.net While general QSAR algorithms have been applied to polyether ionophores, including this compound, to predict various biological activities such as antibacterial, antimicrobial, antifungal, and antitumor effects, specific detailed QSAR studies solely focused on this compound's SAR through computational modeling are not extensively detailed in the immediate search results. mdpi.comresearchgate.netresearchgate.net However, the principle of QSAR, relating structural features to activity, is fundamental to many computational SAR investigations. mdpi.commdpi.comresearchgate.net

Molecular docking is another crucial computational technique used in SAR studies. nih.govsarjournal.com It predicts the preferred orientation (binding pose) of a ligand (like this compound or its derivatives) when bound to a specific biological target, such as a protein or ion channel. sarjournal.com By analyzing the interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic forces) between the ligand and the target at the atomic level, researchers can infer how different parts of the this compound molecule contribute to its binding affinity and, consequently, its biological effect. sarjournal.combeilstein-journals.org This method is particularly useful for understanding the potential binding sites and mechanisms of action. click2drug.orgplos.orgbrylinski.org While the provided search results mention molecular docking in the context of other compounds and general drug design nih.govsarjournal.comjppres.comnih.govbiorxiv.orgjyu.fi, specific published studies detailing molecular docking of this compound to a defined biological target to explain its SAR were not prominently found. However, the application of this technique to this compound would involve:

Target Identification: Identifying the specific protein or membrane component that this compound interacts with to exert its effect (e.g., ion channels due to its ionophoric nature).

Molecular Preparation: Preparing the 3D structures of both this compound and the target for simulation, including appropriate protonation states and energy minimization.

Docking Simulation: Running docking algorithms to explore possible binding poses of this compound within the target's binding site.

Binding Mode Analysis: Analyzing the resulting poses and interaction profiles to understand the key residues or structural features of the target involved in binding and the critical functional groups of this compound responsible for these interactions.

Molecular dynamics simulations can further complement docking studies by providing insights into the stability of the ligand-target complex over time and the dynamic nature of their interactions. mdpi.comjppres.comjyu.fi These simulations can reveal conformational changes in both this compound and the target upon binding, offering a more realistic picture of the binding event and its implications for activity. mdpi.comjyu.fi

While detailed computational studies specifically on this compound's SAR using these advanced modeling techniques were not extensively highlighted in the immediate search results, the general principles and applications of QSAR, molecular docking, and molecular dynamics are highly relevant to understanding the SAR of complex polyether ionophores. nih.govmdpi.comresearchgate.netresearchgate.netsarjournal.com Future research could leverage these computational tools to systematically investigate the impact of structural modifications on this compound's interaction with its biological targets, providing a rational basis for designing derivatives with improved properties.

Given the nature of the search results, which provide general context on computational methods in SAR and mention this compound as a polyether ionophore studied with QSAR mdpi.comresearchgate.netresearchgate.net, but lack specific data tables directly linking computational findings to this compound's SAR, a detailed data table cannot be generated based solely on the provided snippets for this specific section. However, a hypothetical representation of how such computational data might be presented in an interactive table is described below.

Hypothetical Data Representation (Illustrative)

An interactive data table in a full article on this compound's computational SAR would typically include:

Compound/DerivativeComputational Method Used (e.g., Docking, QSAR)Predicted Binding Affinity (e.g., kcal/mol)Key Interacting Residues (for docking)Relevant Molecular Descriptors (for QSAR)Predicted Activity (e.g., IC50, MIC)Experimental Activity (if available)
This compoundMolecular Docking[Value][List of residues]N/AN/A[Value]
Derivative AMolecular Docking, QSAR[Value][List of residues][List of descriptors][Predicted Value][Value]
Derivative BQSARN/AN/A[List of descriptors][Predicted Value][Value]

Such a table would ideally be interactive, allowing users to sort by different columns, filter by computational method, or view detailed information about specific compounds or descriptors.

Microbiological Resistance Mechanisms and Mitigation Strategies

General Bacterial Mechanisms of Antibiotic Resistance

Bacteria exhibit diverse strategies to resist the action of antibiotics. These mechanisms can be broadly categorized into preventing the antibiotic from reaching its target at a sufficient concentration or modifying or bypassing the antibiotic's intended target reactgroup.org. Acquired resistance can arise through mutations in bacterial DNA or the acquisition of foreign DNA coding for resistance determinants via horizontal gene transfer asm.org. Intrinsic resistance, on the other hand, is a natural trait within a bacterial species, independent of prior antibiotic exposure nih.gov. The main mechanisms include efflux pump systems, target modification or bypass, enzymatic inactivation, and alterations in cell membrane permeability nih.govnih.govmdpi.com.

Efflux Pump Systems in Bacterial Cells

Efflux pumps are active transporters located in the bacterial membrane that actively extrude various compounds, including antibiotics, from the cell nih.govwikipedia.org. This pumping action reduces the intracellular concentration of the antibiotic, preventing it from reaching its target at inhibitory levels reactgroup.org. Efflux pumps are common in bacteria and can transport a wide range of structurally diverse compounds, contributing significantly to multidrug resistance nih.govfrontiersin.org. Some efflux systems are drug-specific, while others can accommodate multiple drugs wikipedia.org. The genes encoding efflux pumps can be located on chromosomes or plasmids, contributing to both intrinsic and acquired resistance wikipedia.org. Examples of efflux pump superfamilies include the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), and the resistance-nodulation-division (RND) superfamily nih.gov. The RND superfamily is particularly important in Gram-negative bacteria, forming tripartite systems that span both the inner and outer membranes nih.gov.

Target Modification or Bypass Strategies

Bacteria can develop resistance by altering the antibiotic's target site or by developing alternative pathways that bypass the inhibited process reactgroup.orgasm.org. Target modification often results from spontaneous mutations in chromosomal genes encoding the target protein, leading to decreased affinity of the antibiotic for its binding site asm.orgnih.gov. Enzymatic alteration of the binding site, such as methylation of ribosomal RNA, is another mechanism of target modification, particularly against ribosome-targeting antibiotics asm.orgnih.gov. In some cases, bacteria can acquire genes that encode alternative proteins that can function instead of the antibiotic-inhibited targets reactgroup.org. For instance, Staphylococcus aureus can acquire the mecA gene, which encodes a penicillin-binding protein with low affinity for β-lactam antibiotics, leading to methicillin (B1676495) resistance reactgroup.orgnih.gov.

Enzymatic Inactivation of Polyether Antibiotics

Enzymatic inactivation involves the production of bacterial enzymes that chemically modify or degrade the antibiotic molecule, rendering it ineffective asm.orgdroracle.aimdpi.com. This is a common mechanism of acquired resistance nih.gov. While the search results discuss enzymatic inactivation for various antibiotic classes such as β-lactams, aminoglycosides, and chloramphenicol (B1208) asm.orgdroracle.aimdpi.comfrontiersin.org, specific enzymatic inactivation mechanisms directly targeting polyether antibiotics like Dianemycin were not detailed in the provided search results. However, the principle of enzymatic modification or destruction of antibiotics is a well-established resistance strategy asm.orgdroracle.aimdpi.com.

Alterations in Cell Membrane Permeability

Changes in the permeability of the bacterial cell membrane can prevent antibiotics from entering the cell or reduce their intracellular concentration reactgroup.orgnih.govnih.gov. In Gram-negative bacteria, the outer membrane acts as a significant barrier to the entry of many antibiotics nih.govbristol.ac.ukmdpi.comasm.org. Alterations in the composition or structure of the outer membrane, particularly modifications to porin channels or lipopolysaccharides (LPS), can decrease the influx of hydrophilic antibiotics nih.govmdpi.comasm.orgfrontiersin.org. Reduced permeability can occur through the loss or reduction of porins or modifications that alter their function nih.gov. This mechanism can contribute to resistance on its own or enhance the effectiveness of other resistance mechanisms like efflux pumps bristol.ac.uk.

Observed Resistance Profiles of Microorganisms to this compound

This compound is a polyether antibiotic known to inhibit Gram-positive bacteria glpbio.com. While polyether antibiotics are generally active against Gram-positive organisms, the specific observed resistance profiles of various microorganisms to this compound are not extensively detailed within the provided search results. General bacterial resistance mechanisms, such as efflux pumps, target modification, and altered permeability, could potentially contribute to resistance against this compound, as they do for other antibiotic classes reactgroup.orgontosight.ai. One source mentions that bacteria can develop resistance to this compound through genetic mutations that alter the target site or the production of enzymes that inactivate the antibiotic ontosight.ai. However, specific studies detailing the prevalence and mechanisms of resistance to this compound in clinical or environmental isolates were not found in the provided search results.

Strategies to Overcome or Circumvent Resistance in Laboratory Settings

Strategies to overcome or circumvent antibiotic resistance in laboratory settings often involve understanding the specific resistance mechanisms at play and developing interventions to counteract them. General approaches include the use of combination therapies, the development of efflux pump inhibitors, and the design of new compounds that can evade resistance mechanisms or target essential bacterial processes differently nih.govnih.gov. For instance, β-lactamase inhibitors are co-administered with β-lactam antibiotics to protect the antibiotic from enzymatic degradation droracle.ai.

However, specific laboratory strategies developed or tested to overcome resistance to this compound were not specifically identified in the provided search results. Research into overcoming resistance to a particular antibiotic typically involves:

Identifying the specific resistance mechanisms employed by resistant strains (e.g., identifying relevant efflux pumps, target modifications, or inactivating enzymes).

Developing or screening for compounds that can inhibit these resistance mechanisms.

Investigating synergistic effects of this compound in combination with other agents.

Exploring modifications to the this compound molecule to make it less susceptible to resistance mechanisms.

Without specific data on this compound resistance mechanisms in particular strains, detailed discussion of laboratory strategies to overcome such resistance remains within the realm of general approaches applicable to antibiotic resistance as a whole.

This compound as a Potentiator of Conventional Antibiotics against Resistant Strains

Studies have investigated the capacity of this compound to enhance the effectiveness of conventional antibiotics, particularly against bacteria that have developed resistance mechanisms. While comprehensive data specifically detailing this compound's potentiation effects on a wide range of conventional antibiotics against diverse resistant bacterial strains is limited in the immediately available research findings, some studies have reported relevant observations.

One area of investigation has focused on the ability of polyether antibiotics, including this compound, to potentially reverse resistance in certain bacterial species. Research has indicated that this compound may possess the capability to reverse resistance in Staphylococcus aureus. jppres.com This finding suggests a potential role for this compound in combination therapies to overcome existing resistance mechanisms in this significant Gram-positive pathogen.

Polyether ionophores, as a class, are recognized for their activity, particularly against Gram-positive bacteria. nih.gov Their mechanisms often involve disrupting ion gradients across cell membranes, which can be detrimental to bacterial viability. This inherent activity, coupled with observed effects on resistance reversal, positions polyether antibiotics like this compound as candidates for further research into their potential as antibiotic potentiators.

The strategy of using potentiators alongside conventional antibiotics aims to circumvent bacterial resistance mechanisms, such as efflux pumps, modified targets, or enzymatic inactivation, thereby restoring or increasing the susceptibility of resistant strains to existing drugs. While the precise mechanisms by which this compound achieves potentiation or resistance reversal require further detailed elucidation, the reported effects in Staphylococcus aureus highlight a promising avenue for investigation in the context of combating antibiotic resistance. jppres.com

Research Applications and Broader Scientific Utility of Dianemycin

Biochemical Probe for Fundamental Cation Transport Research

As a polyether ionophore, Dianemycin facilitates the movement of metal cations across lipid membranes. annualreviews.org This characteristic makes it a valuable tool in studying fundamental mechanisms of ion transport in biological systems. Carboxylic ionophores, a class that includes this compound, form electrically neutral complexes with cations, promoting an electrically neutral exchange diffusion of cations, such as a Na+-for-K+ exchange across membranes. annualreviews.org While other ionophores like calcimycin (B1668216) (A23187) are known for transporting divalent cations and have been used as probes for divalent cation transport, this compound falls within the group of carboxylic ionophores that facilitate cation transport and have been effective in metabolic studies. jst.go.jpannualreviews.orgnih.gov Studies on the solution conformations of this compound and its sodium salt have contributed to understanding its interaction with cations at a molecular level. acs.org

Applications in Veterinary and Agricultural Research

This compound has been investigated for its potential applications in veterinary and agricultural settings, primarily due to its activity against certain pathogens and its influence on animal metabolism.

Development as an Anticoccidial Agent in Poultry

One significant area of research for this compound has been its evaluation as an anticoccidial agent in poultry. Coccidiosis is a parasitic disease that affects the intestinal tract of poultry, causing significant economic losses in the industry. mdpi.com this compound has been reported to be effective in treating coccidiosis in chickens. jst.go.jpmedchemexpress.commedchemexpress.comchembk.commedchemexpress.comnih.gov Polyether ionophores, in general, are widely used as anticoccidial drugs in poultry production due to their ability to disrupt the life cycle of Eimeria parasites. mdpi.commdpi.compoultryproducer.com Research has shown that supplementation of poultry feed with certain ionophore anticoccidials, including those structurally related to this compound, can lead to a reduction in intestinal lesions caused by coccidiosis. nih.gov

Evaluation as a Growth Promotant in Livestock

This compound has also been explored for its potential as a growth promotant in livestock, particularly in poultry. medchemexpress.commedchemexpress.comchembk.commedchemexpress.comnih.gov Growth promotants are substances used to improve feed efficiency and increase the growth rate of animals. cabidigitallibrary.orgfrontiersin.org Polyether ionophores, including this compound, have a history of use in the agricultural industry as growth promoting antibiotics. nih.govgoogle.comscispace.com This effect is often linked to their influence on the microbial population in the animal's digestive tract, leading to improved nutrient utilization. cabidigitallibrary.orggoogle.com Studies have indicated that certain antibiotics, including those in the ionophore group, can improve the digestive efficiency of ruminant animals by altering the fermentation processes in the rumen to produce more propionates. google.com

Utility in In vitro Studies for Infectious Disease Models

Beyond its applications in animal health, this compound has demonstrated utility in in vitro studies for infectious disease models. In vitro models play a crucial role in investigating the molecular mechanisms of diseases and screening potential therapeutic agents. nih.gova-star.edu.sg this compound has shown activity against Gram-positive bacteria in vitro. jst.go.jphycultec.demedchemexpress.comlookchem.comfishersci.at Furthermore, recent research has highlighted its broad-spectrum antiviral activity, particularly against Zika virus (ZIKV) and Dengue virus (DENV). hycultec.demedchemexpress.commedchemexpress.commedchemexpress.comnih.govfishersci.atsapphirebioscience.com Studies have shown that this compound can potently reduce infection of different strains of ZIKV across various cell types, including physiologically relevant primary cells, by blocking an early step in the viral entry process. medchemexpress.commedchemexpress.commedchemexpress.comnih.gov The half-maximal inhibitory concentrations (IC50s) for ZIKV infection have been reported to be in the range of 0.1 to 0.4 μM, with low toxicity observed in these ranges. medchemexpress.commedchemexpress.commedchemexpress.com

Insecticidal Properties and Related Research

Research has also indicated that this compound possesses insecticidal properties. sapphirebioscience.com Natural compounds derived from Streptomyces species, including polyether antibiotics like this compound, have been recognized for their activity against various insect pests. plos.orgresearchgate.netnih.govresearchgate.net Studies exploring insecticidal compounds from Streptomyces strains have listed this compound among the active compounds derived from this genus that show activity against a variety of pest insects. plos.orgresearchgate.netnih.gov

Future Directions in Dianemycin Research

Exploration of Uncharted Biosynthetic Potential and Novel Analogs

The Streptomyces genus, known for producing a vast array of secondary metabolites including polyether ionophores like dianemycin, harbors significant uncharted biosynthetic potential researchgate.netresearchgate.netmdpi.com. Genome sequencing efforts have revealed that many Streptomyces strains contain numerous silent or cryptic biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions researchgate.netresearchgate.net. These hidden BGCs represent a promising source for the discovery of novel natural products, including potential this compound analogs researchgate.netmdpi.com.

Exploring this uncharted potential involves several strategies. Genome mining, utilizing bioinformatics tools to identify putative BGCs within sequenced microbial genomes, is a crucial first step researchgate.netrsc.org. This is often coupled with advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to detect and characterize the metabolites produced researchgate.netjppres.comrsc.org. Techniques to activate silent BGCs, such as co-culturing with other microorganisms, using chemical elicitors, or manipulating regulatory genes, are also being employed to unlock the production of these novel compounds researchgate.net.

The discovery of novel this compound analogs is a key objective. Analogs could possess altered ionophore properties, improved biological activity against specific targets (e.g., drug-resistant bacteria, parasites, or viruses), or more favorable pharmacological profiles. nih.govjppres.com. The structural complexity of polyether ionophores allows for significant variation, and exploring these variations could lead to compounds with enhanced therapeutic potential nih.govwiley.com. Research into the biosynthesis of related polyethers like nanchangmycin (B609417) and monensin (B1676710) is providing insights into the enzymatic mechanisms involved in polyether formation, which can inform efforts to generate novel this compound structures through bioengineering researchgate.net.

Advanced Mechanistic Insights into Ionophore Action and Cellular Interactions

A deeper understanding of how this compound interacts with cellular membranes and transports cations at a molecular level is critical for rational design and development of derivatives nih.govannualreviews.orgnih.govmdpi.com. While the general principle of polyether ionophores facilitating cation transport across lipid bilayers is established, the specific dynamics of this compound's interaction with different ions and various cell types warrant further investigation nih.govannualreviews.orgnih.govmdpi.com.

Research in this area could focus on elucidating the precise binding sites of this compound for different monovalent and potentially divalent cations, and how these interactions influence its conformation and membrane translocation efficiency nih.govnih.gov. Advanced spectroscopic techniques, such as NMR and mass spectrometry, coupled with computational modeling, can provide detailed information on the structure of this compound-cation complexes and their behavior within lipid environments researchgate.netjppres.com.

Furthermore, investigating the downstream cellular effects triggered by this compound-mediated ion flux is crucial nih.govmdpi.com. This includes understanding how the disruption of ion gradients impacts cellular processes such as ATP production, membrane potential, and signaling pathways in target organisms like bacteria, parasites, and viruses nih.govannualreviews.orgmdpi.com. Studies on the interactions of this compound with specific cellular components beyond the lipid bilayer, such as membrane proteins or intracellular targets, could also reveal additional mechanisms of action jppres.com. Understanding these intricate details can guide the modification of this compound's structure to enhance desired activities and minimize off-target effects.

Innovative Synthetic Biology Approaches for Enhanced Production or Diversification

Synthetic biology offers powerful tools to manipulate and engineer biological systems for the production and diversification of natural products like this compound nih.govoecd.orgnih.gov. This field can contribute significantly to overcoming challenges associated with the traditional production of this compound through fermentation of Streptomyces strains, such as low yields or the presence of co-produced compounds nih.gov.

One key area is the application of synthetic biology to enhance this compound production. This could involve optimizing the this compound biosynthetic pathway within the native producer strain or heterologously expressing the pathway in a more amenable host organism researchgate.netnih.gov. Strategies include manipulating gene expression levels of biosynthetic enzymes, optimizing fermentation conditions, and engineering the host organism to channel metabolic resources towards this compound synthesis nih.govnih.gov.

Synthetic biology can also be used for the diversification of this compound structures through combinatorial biosynthesis researchgate.netisomerase.com. By swapping or modifying specific genes within the this compound BGC, researchers can generate libraries of novel analogs with potentially altered properties researchgate.netisomerase.com. This includes introducing modules from other polyether or polyketide biosynthetic pathways to create hybrid molecules researchgate.netresearchgate.net. Furthermore, directed evolution of biosynthetic enzymes can lead to the production of modified this compound structures or improved catalytic efficiency nih.gov. These synthetic biology approaches enable a more controlled and efficient way to explore the structural space around this compound and generate novel compounds for evaluation.

Development of this compound and its Derivatives as Research Tools

Beyond their potential therapeutic applications, this compound and its derivatives can serve as valuable tools for fundamental research in cell biology and ion transport nih.govannualreviews.orgnih.gov. Their well-defined ability to modulate ion gradients across membranes makes them ideal probes for studying the role of specific ions in various cellular processes. nih.govannualreviews.orgnih.govmdpi.com.

This compound can be used to investigate the impact of altered ion homeostasis on cellular signaling, energy metabolism, and membrane-associated events in different cell types annualreviews.orgmdpi.com. Derivatives with modified ion selectivity or transport kinetics could provide more refined tools for dissecting the roles of specific cations nih.govnih.gov. For instance, they could be used to study the contribution of ion fluxes to processes like apoptosis, cell proliferation, or neurotransmission.

Furthermore, this compound and its analogs can aid in the characterization of novel ion transporters or channels by providing a means to distinguish between carrier-mediated and channel-mediated ion movement nih.govannualreviews.orgnih.gov. Labeled versions of this compound could also be developed as probes for imaging or tracking ion movement in live cells nih.gov. The use of this compound as a research tool can provide fundamental insights into cellular physiology and pathology, potentially identifying new targets for therapeutic intervention.

Q & A

Basic Research Questions

Q. What is the molecular structure of Dianemycin, and how does it compare to structurally similar antibiotics like Nanchangmycin?

  • Methodological Answer : this compound is a polyether antibiotic with structural similarities to Nanchangmycin. Comparative analysis involves nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to resolve stereochemistry and functional groups. Researchers should also perform bioactivity assays to contrast their efficacy against nematodes/insects versus mammals, as this compound exhibits selective toxicity .
  • Table : Structural and Functional Comparison of this compound and Nanchangmycin

FeatureThis compoundNanchangmycin
Target OrganismsNematodes, insectsNematodes, insects
Mammalian ToxicityLowLow
Key Functional GroupsPolyether chainsPolyether chains
Biosynthetic OriginStreptomyces spp.Streptomyces spp.

Q. What are the primary biological targets of this compound, and what methodological approaches are used to determine its specificity against nematodes and insects?

  • Methodological Answer : this compound disrupts ion transport in invertebrates by binding to cation channels. To study specificity, researchers use electrophysiological assays (e.g., patch-clamp) on insect neuronal membranes and compare results with mammalian cell lines. RNA interference (RNAi) can further validate target genes in nematodes .

Advanced Research Questions

Q. How can researchers design experiments to investigate the dual role of this compound in dissipating proton gradients while preserving electric membrane potentials in chromatophore studies?

  • Methodological Answer : Chromatophores from Rhodopseudomonas spp. are ideal for testing this compound's effects. Use light-induced proton flux assays with pH-sensitive dyes (e.g., pyranine) to measure internal pH changes, and employ voltage-sensitive probes (e.g., oxonol VI) to monitor membrane potentials. Controls should include valinomycin (disrupts electric potential) and nigericin (dissipates pH gradients). Triangulate data with ATP synthesis measurements to resolve energetic contributions .

Q. What statistical and analytical methods are recommended for resolving contradictions in data regarding this compound's impact on ATP synthesis mechanisms?

  • Methodological Answer : Contradictions arise when this compound's inhibition of ATP synthesis conflicts with minimal observed pH gradients. Apply multivariate regression to correlate proton uptake/release kinetics with ATP yield. Use bootstrapping to assess uncertainty in small datasets. Sensitivity analysis can identify whether "local" proton pools (undetected by bulk measurements) drive ATP synthesis, as hypothesized in chromatophore studies .

Q. What are the best practices for synthesizing and purifying this compound in laboratory settings to ensure experimental reproducibility?

  • Methodological Answer :

  • Synthesis : Use Streptomyces nanchangensis cultures with optimized media (e.g., soybean meal, glucose, CaCO₃). Monitor polyketide synthase (PKS) gene expression via qPCR to time harvests.
  • Purification : Employ sequential chromatography (silica gel → HPLC with C18 columns). Validate purity using high-resolution mass spectrometry (HRMS) and comparative NMR against reference spectra .

Methodological Considerations for Data Interpretation

  • Addressing Contradictions : When this compound's bioactivity conflicts across studies, conduct meta-analyses to identify confounding variables (e.g., solvent choice, assay pH). For example, dimethyl sulfoxide (DMSO) may alter membrane permeability, skewing ion transport measurements .
  • Reproducibility : Document raw data (e.g., proton flux kinetics, NMR spectra) in public repositories with digital object identifiers (DOIs). Use platforms like Chemotion for FAIR (Findable, Accessible, Interoperable, Reusable) data compliance .

Key Research Gaps and Future Directions

  • Mechanistic Ambiguities : The interplay between this compound's ionophoric activity and non-membrane targets (e.g., enzymatic inhibition) remains unclear. Proteomic profiling of treated nematodes could identify novel binding partners .
  • Translational Potential : While this compound is not mammalian-toxic, its environmental persistence in agricultural applications warrants ecotoxicology studies using soil microcosms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.